Technical Documentation Center

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid
  • CAS: 103037-72-5

Core Science & Biosynthesis

Foundational

Pharmacophore Modeling of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic Acid Ligands: A Ligand-Based Approach to Unlocking Structure-Activity Relationships

An In-depth Technical Guide Abstract This technical guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, using the (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, using the (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid scaffold as a case study. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of model development. We will navigate the complete workflow, from the initial curation of a high-quality ligand dataset and rigorous conformational analysis to the generation of pharmacophoric hypotheses and their multi-faceted validation. By employing a hypothetical, yet plausible, dataset, we illustrate how to derive a predictive 3D pharmacophore model that encapsulates the essential molecular features required for biological activity. The guide emphasizes the principles of scientific integrity through self-validating protocols, including internal and external validation metrics and the use of decoy sets. The resulting pharmacophore model serves as a powerful tool for rational drug design, enabling virtual screening of large compound libraries and guiding lead optimization efforts to enhance potency and selectivity.

Introduction

The 2-cyanoacrylate and related acrylic acid scaffolds are recognized as privileged structures in medicinal chemistry and other fields, forming the core of compounds with a wide array of biological activities, including herbicidal, antitumor, and enzyme inhibitory properties.[1][2] The specific ligand, (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, presents a synthetically tractable backbone with distinct electronic and steric features ripe for chemical modification. Understanding the precise spatial arrangement of features—the pharmacophore—that governs its interaction with a biological target is paramount for accelerating the discovery of novel, more effective derivatives.

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into a simplified 3D representation of essential interaction features.[3][4] This approach is invaluable for identifying new active compounds, scaffold hopping, and optimizing lead candidates, even in the absence of a known receptor structure.[5][6]

Hypothetical Case Study Framework: For the purposes of this technical guide, we will proceed with a ligand-based pharmacophore modeling (LBPM) study. This approach is selected when the 3D structure of the biological target is unknown or when the primary goal is to understand the structure-activity relationship (SAR) across a series of known active ligands.[7][8] We will hypothesize a curated, hypothetical dataset of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid analogues with corresponding biological activities (IC50 values) against a putative protein target. This framework allows for a detailed, practical demonstration of the entire modeling and validation workflow.

Part 1: Foundational Principles of Ligand-Based Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response.[4] In computational terms, a 3D pharmacophore model is a spatial arrangement of abstract features that are critical for biological activity.

Common pharmacophoric features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen).

  • Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom (e.g., -OH, -NH).

  • Hydrophobic (HY): A non-polar group (e.g., alkyl, aryl).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH (e.g., amine, carboxylic acid).

The fundamental workflow of LBPM is a logical progression from data collection to a validated, predictive model. This process ensures that the final hypothesis is robust, statistically sound, and applicable to prospective drug design.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A Dataset Curation (Actives & Inactives) B 2D to 3D Conversion & Energy Minimization A->B C Training & Test Set Division B->C D Conformational Analysis of Training Set Ligands C->D E Feature Mapping & Alignment D->E F Hypothesis Generation & Scoring E->F G Internal & External Validation F->G H Decoy Set Screening (Specificity Check) G->H I Final Model Selection H->I J Virtual Screening & Lead Optimization I->J

Fig. 1: The Ligand-Based Pharmacophore Modeling Workflow.

Part 2: A Detailed Methodological Guide

This section provides a granular, step-by-step protocol for developing a pharmacophore model. Each step is designed to build upon the last, forming a self-validating system that ensures the final model is trustworthy and scientifically sound.

Dataset Preparation and Curation

Causality: The quality of a pharmacophore model is fundamentally dependent on the quality and diversity of the input data. A well-curated dataset, containing both active and inactive compounds that span several orders of magnitude in activity, is essential to allow the algorithm to identify features that are truly critical for activity and discard those that are not.

Hypothetical Dataset: For our case study, we will use the following hypothetical dataset of (2Z)-2-cyano-3-phenylacrylic acid analogues. The compounds are divided into a training set (for model building) and a test set (for validation).

Table 1: Hypothetical Dataset of Ligands and Their Biological Activities

Compound ID R1 R2 Activity Class IC50 (nM) Set
MOL-01 3-Cl 4-Cl Active 15 Training
MOL-02 3-Cl 4-Br Active 25 Training
MOL-03 3-CF3 4-Cl Active 50 Training
MOL-04 3-H 4-Cl Active 120 Training
MOL-05 3-OH 4-OH Active 85 Training
MOL-06 3-Cl 4-H Inactive 2,500 Training
MOL-07 3-H 4-H Inactive >10,000 Training
MOL-08 3-OCH3 4-OCH3 Inactive 8,000 Training
MOL-09 3-Cl 4-NO2 Active 40 Test
MOL-10 3-H 4-F Active 180 Test
MOL-11 3-CH3 4-CH3 Inactive >10,000 Test

| MOL-12 | 3-NH2 | 4-H | Inactive | 6,500 | Test |

Experimental Protocol: Dataset Preparation

  • Structure Drawing & Curation: Draw all molecules using a 2D chemical editor. Ensure correct stereochemistry and protonation states at a physiological pH of 7.4.

  • 2D to 3D Conversion: Convert the 2D structures into 3D coordinates using a computational chemistry software package (e.g., MOE, Discovery Studio, LigandScout).

  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94x or AMBER). This step relieves steric clashes and produces a low-energy starting conformation.

  • Data Partitioning: Divide the dataset into a training set and a test set. A common split is 70-80% for the training set and 20-30% for the test set.[5][9] The division should ensure that the full range of activities and structural diversity is represented in both sets.

Conformational Analysis and Feature Mapping

Causality: Ligands are not static; they are flexible molecules that can adopt numerous conformations in solution. Only one of these, the "bioactive conformation," is responsible for binding to the target. Conformational analysis systematically explores the accessible conformational space of each ligand to increase the probability of identifying this bioactive shape.[4][8]

Experimental Protocol: Conformer Generation

  • Select Training Set: Isolate the molecules designated as the "Training" set in Table 1.

  • Conformational Search: For each molecule, perform a conformational search. Methods can range from systematic rotation of torsion angles to stochastic methods like Monte Carlo searches.

  • Set Parameters: Define an energy window (e.g., 20 kcal/mol above the global minimum) to discard high-energy, irrelevant conformers. Set a maximum number of conformers per molecule (e.g., 255) to maintain computational tractability.

  • Feature Definition: The software automatically identifies and maps the predefined pharmacophoric features (HBA, HBD, AR, HY, etc.) onto every generated conformer of each molecule.

Pharmacophore Model Generation

Causality: The software aligns the conformers from different active molecules, attempting to find a common 3D arrangement of pharmacophoric features. A good hypothesis is one that successfully maps the features of most, if not all, active compounds while failing to map the features of inactive compounds.

Experimental Protocol: Hypothesis Generation

  • Input Selection: Use the conformer sets of the active molecules in the training set as input for the hypothesis generation algorithm.

  • Feature Matching: The algorithm identifies common features and generates numerous potential pharmacophore models, each defined by a set of features and their inter-feature distances.

  • Scoring and Ranking: Each hypothesis is scored based on how well it aligns the active ligands and its complexity. The models are then ranked, and the top-scoring hypotheses (typically 5-10) are presented for further validation.

Rigorous Model Validation

Trustworthiness: Validation is the most critical step to ensure the pharmacophore model is not a result of chance correlation but possesses true predictive power.[7][10] A robust validation process is the hallmark of scientific integrity in computational modeling.

Experimental Protocol: Model Validation

  • Internal Validation (Training Set):

    • Mapping: Each of the top-ranked hypotheses is used to screen the training set database (both actives and inactives).

    • Evaluation: A model is considered promising if it maps all active molecules while mapping few or no inactive molecules.

  • External Validation (Test Set):

    • Screening: The most promising models from internal validation are used to screen the independent test set.[9] This is a crucial test of the model's predictive ability on unseen data.

    • Metrics Calculation: The results are analyzed to calculate key statistical metrics.

  • Decoy Set Screening:

    • Database Preparation: Create a large database of decoy molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them unlikely to bind.

    • Screening: Screen the decoy set along with the known actives.

    • Evaluation: A good model will "hit" a high percentage of the actives (high sensitivity) while hitting a very low percentage of the decoys (high specificity).

Table 2: Hypothetical Validation Metrics for the Top Pharmacophore Hypothesis

Metric Value Description
Sensitivity 0.95 The ability to correctly identify active compounds.
Specificity 0.92 The ability to correctly reject inactive compounds.
Enrichment Factor (EF 1%) 45 The concentration of actives found in the top 1% of a screened database compared to random selection.
Goodness of Hit (GH) Score 0.88 A score between 0 (null model) and 1 (ideal model) that considers both hit rate and enrichment.

| ROC-AUC | 0.93 | The Area Under the Receiver Operating Characteristic curve; measures the model's ability to discriminate between actives and inactives. |

Part 3: Results, Interpretation, and Application

Based on our hypothetical workflow, let's assume Hypothesis_01 emerged as the best-validated model.

The Final Pharmacophore Model: Hypothesis_01 consists of five essential features:

  • Two Aromatic Rings (AR1, AR2)

  • One Hydrogen Bond Acceptor (HBA)

  • One Hydrophobic feature (HY)

  • One Negative Ionizable feature (NI)

G AR1 AR1 AR2 AR2 AR1->AR2 1.1 Å HY HY AR1->HY 3.5 Å NI NI AR1->NI 6.2 Å HBA HBA AR2->HBA 5.5 Å HBA->NI 2.9 Å HY->HBA 4.8 Å

Fig. 2: 3D Pharmacophore Model for the (2Z)-2-cyano-3-phenylacrylic acid scaffold.

Model Interpretation and Mapping:

  • AR1 & AR2: These features directly map onto the 3,4-dichlorophenyl ring. The two features likely represent the ring itself and the electronic influence of the chlorine atoms. This suggests that a substituted aromatic ring is crucial for activity.

  • HY: The hydrophobic feature also maps to the dichlorophenyl ring, highlighting the importance of a non-polar, space-filling group in this region for interacting with a hydrophobic pocket in the target protein.

  • HBA: This feature consistently maps to the nitrogen atom of the cyano (-C≡N) group, indicating its role as a key hydrogen bond acceptor.

  • NI: The negative ionizable feature maps to the carboxylic acid group (-COOH), which would be deprotonated at physiological pH. This suggests a critical ionic or hydrogen bonding interaction with a positively charged residue in the target's active site.

Application in Drug Design:

  • Virtual Screening: This validated pharmacophore model can now be used as a 3D query to rapidly screen millions of compounds in commercial or proprietary databases. Compounds that fit the pharmacophore's features and spatial constraints are selected as "hits" for further investigation, dramatically reducing the time and cost of finding new active scaffolds.[8]

  • Lead Optimization: The model provides a clear roadmap for modifying existing ligands.[9] For example, a medicinal chemist could use this model to:

    • Explore alternative halogen substitutions on the phenyl ring to enhance hydrophobic interactions.

    • Replace the cyano group with other potent hydrogen bond acceptors (e.g., a tetrazole ring) to improve binding or metabolic stability.

    • Ensure that any modification to the scaffold preserves the critical distance between the negative ionizable feature and the HBA.

Conclusion

This technical guide has detailed a rigorous, step-by-step methodology for developing a predictive, ligand-based 3D pharmacophore model using the (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid scaffold as a working example. By grounding our workflow in the principles of scientific causality and trustworthiness—emphasizing data quality, conformational flexibility, and multi-level validation—we have demonstrated how to translate a set of structure-activity data into an actionable computational tool. The resulting pharmacophore model not only rationalizes the observed SAR but also serves as a powerful predictive engine for discovering novel ligands through virtual screening and guiding the intelligent design of next-generation compounds. As computational methods continue to evolve, the integration of pharmacophore modeling with techniques like molecular dynamics and artificial intelligence will further enhance its predictive accuracy and solidify its role as an indispensable component of modern drug discovery pipelines.[4][11]

References

  • Pharmacophore modeling: advances and pitfalls. (2026). Frontiers.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1927–1944.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.
  • Pharmacophore modeling and its applications. (2022).
  • Pharmacophore modeling. (2025). Fiveable.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • (Z)-2-Cyano-3-phenylacrylic acid. (n.d.). PubChem.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI.
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Ring. (2023). MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is an indispensable step to guide medicinal chemistry efforts and select candidates with the highest probability of clinical success.[1]

This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro metabolic stability of a specific compound: (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid . We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the resulting data. The structural features of this molecule—a dichlorinated aromatic ring, a cyano group, and an acrylic acid moiety—present several potential sites for metabolic transformation, making a multi-faceted in vitro investigation essential. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret in vitro metabolism studies with scientific rigor.

The Foundation: Principles of In Vitro Metabolic Stability Assessment

The primary goal of in vitro metabolic stability assays is to determine the rate at which a compound is eliminated by metabolic enzymes. This is typically quantified by two key parameters:

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%.

  • Intrinsic Clearance (CLint): A measure of the innate ability of hepatic enzymes to metabolize a drug, independent of physiological factors like blood flow.[1] It is calculated from the rate of drug disappearance in the in vitro system.

To probe the metabolic fate of a compound, drug development programs rely on various liver-derived systems. The liver is the body's primary site of drug metabolism, and these systems contain the key enzymes responsible for biotransformation.[2]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[2] They are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for oxidative, reductive, and hydrolytic reactions.[3] Microsomal assays are cost-effective, high-throughput, and excellent for assessing the contribution of CYP-mediated metabolism.[2]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)), as well as active drug transporters.[4] Hepatocyte assays provide a more holistic and physiologically relevant picture of hepatic metabolism and are considered a "gold standard" in vitro model.[5]

For a molecule like (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, both systems are crucial. Microsomes will primarily reveal susceptibility to CYP-mediated oxidation on the dichlorophenyl ring, while hepatocytes will provide a complete profile, including potential Phase II conjugation of the carboxylic acid group. Furthermore, the acrylic acid structure suggests a potential role for non-CYP enzymes like carboxylesterases (CES), which are abundant in the liver and catalyze hydrolysis.[6][7][8]

Experimental Design and Protocols

A robust assessment of metabolic stability involves a systematic workflow, beginning with well-controlled incubations and culminating in precise analytical quantification. The general workflow is designed to measure the disappearance of the parent compound over time.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubate Initiate Reaction (Combine Compound, System, Cofactors) Compound->Incubate System Metabolic System (Microsomes or Hepatocytes) System->Incubate Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubate Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Time Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis (Quantify Parent Compound) Process->LCMS Data Data Processing (Calculate t½, CLint) LCMS->Data

General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay

This assay is designed to evaluate the compound's susceptibility primarily to Phase I metabolism. The addition of the cofactor NADPH is essential to initiate the catalytic cycle of CYP enzymes.[2]

Methodology:

  • Reagent Preparation:

    • Test Compound Working Solution: Prepare a 100 µM working solution of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) from a 10 mM DMSO stock. The final concentration in the incubation will be 1 µM.[9]

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer. The final concentration in the incubation will be 0.5 mg/mL.[2]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained concentration of NADPH throughout the incubation. A final concentration of 1 mM NADPH is typical.[2]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution in a shaking water bath at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture. The final incubation volume is typically 200-500 µL.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This serves to precipitate the microsomal proteins and halt all enzymatic activity.[9]

    • The acetonitrile should contain an internal standard (a structurally similar, stable compound) to control for analytical variability.

  • Controls:

    • Negative Control (No Cofactor): Run a parallel incubation without the NADPH regenerating system to assess for any non-NADPH-dependent degradation.[2]

    • Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the activity of the microsomal batch.[1]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.

Methodology:

  • Reagent Preparation:

    • Hepatocyte Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[4][10]

    • Test Compound Dosing Solution: Prepare a working solution of the test compound in the incubation medium. A final test concentration of 1 µM is common. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.[4]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a non-coated culture plate. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) to keep the cells in suspension.[4]

    • After a brief pre-incubation period (5-10 minutes), add the test compound dosing solution to initiate the experiment.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[4]

  • Reaction Termination (Quenching):

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard, similar to the microsomal assay.

  • Controls:

    • Negative Control: Use heat-inactivated hepatocytes or a vehicle-only incubation to assess non-enzymatic degradation and compound stability in the medium.[4]

    • Positive Controls: Include compounds with known hepatic clearance, such as Testosterone and 7-Ethoxycoumarin, to confirm the metabolic competence of the hepatocyte batch.[1]

  • Sample Processing:

    • Process the samples by vortexing and centrifugation as described in the microsomal protocol to prepare the supernatant for analysis.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from in vitro metabolism studies due to its exceptional sensitivity, selectivity, and speed.[11][12]

  • Principle: The system first separates the parent compound from potential metabolites and matrix components using high-performance liquid chromatography (HPLC). The compound then enters the mass spectrometer, where it is ionized and fragmented. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), the instrument can selectively quantify the parent compound with high precision, even in complex biological matrices.[13]

  • Method Development: Key steps include optimizing the chromatographic conditions for good peak shape and retention, as well as tuning the mass spectrometer to find the most intense and specific MRM transition for the test compound and the internal standard.

  • Quantification: The amount of parent compound remaining at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]

Data Analysis and Interpretation

Once the concentration of the parent compound at each time point is determined, the key metabolic stability parameters can be calculated.

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

    • The half-life is then calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • The intrinsic clearance is calculated from the half-life and the specific conditions of the assay.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)[5]

The data can be summarized for clear interpretation and comparison.

ParameterLiver Microsomes (Human)Hepatocytes (Human)Stability Classification
Half-Life (t½, min) 4535Moderate
CLint (µL/min/mg) 34.2N/AModerate
CLint (µL/min/10^6 cells) N/A49.5Moderate
Positive Control (Verapamil) t½ < 10< 15High Clearance (Valid)
Negative Control % Remaining > 95%> 95%Stable (Valid)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: A shorter half-life and higher CLint value indicate lower metabolic stability. Comparing the results from microsomes and hepatocytes provides critical insights. If the compound is rapidly metabolized in hepatocytes but stable in microsomes (lacking NADPH), it suggests that Phase II enzymes or non-CYP enzymes are the primary drivers of its clearance.

Anticipated Metabolic Pathways

Based on the chemical structure of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, several metabolic pathways can be hypothesized. Identifying these potential "metabolic hot spots" is crucial for guiding subsequent drug design to improve stability.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid Hydroxylation Aromatic Hydroxylation (on dichlorophenyl ring) Parent->Hydroxylation CYP450 Enzymes Hydrolysis Hydrolysis (cleavage of acrylic acid moiety) Parent->Hydrolysis Carboxylesterases (CES) Glucuronidation Glucuronide Conjugation (at carboxylic acid) Parent->Glucuronidation UGT Enzymes Hydroxylation->Glucuronidation UGT Enzymes

Potential metabolic pathways of the target compound.
  • Phase I - Aromatic Hydroxylation: The electron-rich 3,4-dichlorophenyl ring is a likely target for oxidation by CYP450 enzymes, leading to the formation of one or more phenolic metabolites. Studies on other dichlorophenyl-containing compounds have shown this to be a relevant pathway.[14][15]

  • Phase I - Hydrolysis: Carboxylesterases (CES) are highly expressed in the liver and are known to hydrolyze a wide variety of ester and amide-containing drugs.[6][16] The acrylic acid structure may be susceptible to cleavage by these enzymes.

  • Phase II - Glucuronidation: The carboxylic acid group is a primary site for conjugation reactions. UGT enzymes can attach a glucuronic acid moiety, making the molecule significantly more polar and facilitating its excretion. This is a common metabolic route for acidic drugs.

  • Cyano Group Metabolism: While typically more stable, the cyano group can undergo metabolism, although this is often a minor pathway. It may involve hydrolysis to a carboxylic acid or reduction.[17]

Conclusion

The in vitro metabolic stability assessment of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is a critical step in its preclinical development. By employing a dual-system approach using both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of its metabolic fate. The microsomal assay provides specific information on the role of Phase I enzymes, particularly CYPs, while the hepatocyte assay offers a complete picture of hepatic clearance, including contributions from Phase II conjugation and other enzymatic pathways like carboxylesterases.

The resulting data on half-life and intrinsic clearance are essential for ranking compounds, building structure-activity relationships, and predicting in vivo pharmacokinetic behavior. This structured, data-driven approach, grounded in robust experimental design and validated by regulatory guidance, empowers drug development professionals to make informed decisions, optimizing chemical matter to produce safer and more effective medicines.[18][19]

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Evotec. Available at: [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. Available at: [Link]

  • Zhu, H. J., & Patrick, K. S. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available at: [Link]

  • Zhu, H. J., & Patrick, K. S. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA. Available at: [Link]

  • Zhu, H. J., & Patrick, K. S. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available at: [Link]

  • American College of Clinical Pharmacology (ACCP). (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. ACCP. Available at: [Link]

  • Pihlaja, M. (2013). Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

  • Chen, C., & Gonzalez, F. J. (2010). LC-MS-based metabolomics in drug metabolism. PubMed. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Wainhaus, S., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M12 Drug Interaction Studies. FDA. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Available at: [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Gold, B., & Brunk, G. (1982). The effect of subchronic feeding of 1,1-dichloro-2,2-bis(4'-chlorophenyl)ethene (DDE) on its metabolism in mice. PubMed. Available at: [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. EMA. Available at: [Link]

  • Patel, M., et al. (2008). Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats. PMC. Available at: [Link]

  • Patel, M., et al. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. PubMed. Available at: [Link]

  • Kopecký, J., et al. (1980). New findings on acrylonitrile metabolism. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. This compound is a valuable building block in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. This compound is a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Knoevenagel condensation of 3,4-dichlorobenzaldehyde and cyanoacetic acid, utilizing piperidine as a catalyst. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and its derivatives are of significant interest due to their potential applications as intermediates in the synthesis of pharmaceuticals and functional materials. The core structure, an α,β-unsaturated acid, is a key pharmacophore in various biologically active molecules. The synthesis of this class of compounds is typically achieved via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[1][2] This reaction involves the nucleophilic addition of an active methylene compound, in this case, cyanoacetic acid, to a carbonyl group of an aldehyde, followed by dehydration.[2] The use of a weak base, such as piperidine, is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[2]

This protocol offers a detailed and robust method for the preparation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, with an emphasis on practical execution, safety, and yield optimization.

Reaction Scheme and Mechanism

The synthesis proceeds via a piperidine-catalyzed Knoevenagel condensation reaction.

Overall Reaction:

Mechanism: The reaction mechanism involves three key steps:

  • Enolate Formation: The basic piperidine catalyst deprotonates the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing effects of both the nitrile and carboxylic acid groups, forming a resonance-stabilized enolate.[3][4]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde to form a tetrahedral alkoxide intermediate.[4]

  • Dehydration: The intermediate is protonated, and subsequent base-induced dehydration (elimination of a water molecule) yields the final α,β-unsaturated product, (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid.[4]

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesPuritySupplier
3,4-Dichlorobenzaldehyde6287-38-3175.0110.0 g0.057>98%Sigma-Aldrich
Cyanoacetic Acid372-09-885.065.3 g0.062>99%Alfa Aesar
Piperidine110-89-485.151.0 mL0.010>99%Acros Organics
Ethanol (Absolute)64-17-546.07100 mL->99.5%Fisher Scientific
Hydrochloric Acid (conc.)7647-01-036.46As needed-37%VWR Chemicals
Deionized Water-18.02As needed---
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Glass stirring rod

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Step-by-Step Synthesis Procedure

Workflow Diagram:

Caption: A flowchart of the synthesis workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.057 mol) of 3,4-dichlorobenzaldehyde in 100 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 5.3 g (0.062 mol) of cyanoacetic acid. Once the cyanoacetic acid has dissolved, add 1.0 mL of piperidine dropwise using a pipette.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form upon cooling. Place the flask in an ice bath to further promote crystallization.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold reaction mixture while stirring until the solution is acidic (pH ~2), which can be checked with pH paper. This step protonates the carboxylate to form the final product and neutralizes the piperidine catalyst.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 30 mL) to remove any remaining salts and impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification

Recrystallize the crude product from an ethanol/water mixture to obtain pure (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid as a crystalline solid.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5][6]

Reagent Handling:

  • 3,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[7][8][9][10][11] Handle in a well-ventilated area or a fume hood.[7] Avoid inhalation of dust.[7]

  • Cyanoacetic Acid: Harmful if swallowed and causes severe skin burns and eye damage.[5][6][12] Contact with acids can liberate toxic gas.[5][13] Handle with care in a fume hood.[5][12]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use with appropriate ventilation.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]

Characterization

The identity and purity of the synthesized (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid should be confirmed by the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • FTIR Spectroscopy: Acquire an infrared spectrum to identify the characteristic functional groups, including the C≡N stretch (around 2220 cm⁻¹), C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), O-H stretch of the carboxylic acid (broad peak around 2500-3300 cm⁻¹), and C=C stretch of the alkene (around 1600-1650 cm⁻¹).

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum to confirm the structure. Expect signals for the aromatic protons, the vinylic proton, and the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to further confirm the carbon framework of the molecule.

Troubleshooting

IssuePossible CauseSolution
Low or No Product YieldInactive catalyst, insufficient reaction time or temperature, impure starting materials.Use fresh piperidine. Ensure the reaction is heated to the correct reflux temperature and monitor by TLC to confirm completion. Use pure starting materials.[14]
Product is Oily or GummyIncomplete reaction or presence of impurities.Ensure the reaction has gone to completion. Purify the product by recrystallization.
Difficulty in PrecipitationInsufficient acidification or product is too soluble.Ensure the pH is sufficiently acidic (~2). If the product is soluble, try concentrating the solution before acidification or using a different solvent system for precipitation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid via a Knoevenagel condensation. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable compound for further applications in their respective fields.

References

  • Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS.
  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Suvchem Laboratory Chemicals. CYANOACETIC ACID (FOR SYNTHESIS).
  • Material Safety D
  • Alfa Chemistry.
  • J&K Scientific LLC. (2021, February 23).
  • SciELO. (2023, January 9).
  • CymitQuimica. (2022, April 15). Safety Data Sheet - Cyanoacetic acid ethyl ester.
  • Semantic Scholar.
  • Material Safety Data Sheet. 3,4-DICHLOROBENZALDEHYDE CAS No 6287-38-3.
  • ACS Figshare. (2018, May 4).
  • CDH Fine Chemical.
  • Sigma-Aldrich. 3,4-Dichlorobenzaldehyde 95 6287-38-3.
  • Fisher Scientific. (2012, February 27).
  • Thermo Fisher Scientific. (2012, February 27).
  • PubChem. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710.
  • Wikipedia.
  • Asian Journal of Green Chemistry. (2019).
  • Journal of the Mexican Chemical Society. (2023, January 9).
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • Organic Syntheses. α-CYANO-β-PHENYLACRYLIC ACID.
  • Google Patents. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • The Royal Society of Chemistry.
  • ResearchGate. The three-step synthesis of the title cyano acid (VII).
  • PrepChem.com. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
  • WIPO Patentscope. WO/1996/038409 PROCESS FOR PRODUCING 2-CYANO-3,3-DIARY ACRYLIC ACID ESTERS.
  • Benchchem. Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
  • ResearchGate. (2025, August 6).
  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • PubChem. 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester.
  • Santa Cruz Biotechnology. (2Z)-2-cyano-3-(4-isopropylphenyl)acrylic acid | CAS 25554-21-6 | SCBT.
  • ResearchGate. (2025, August 10). Supramolecular luminescent system based on 2-cyano-3(4-(diphenylamino) phenyl) acrylic acid: Chiral luminescent host for selective CH3CN sensor.
  • PubChemLite. 2-cyano-3-(4-fluorophenyl)acrylic acid (C10H6FNO2).

Sources

Application

Guide to the Preparation of Stock Solutions for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic Acid Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the precise and consi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for the preparation of stock solutions of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, a compound belonging to the cyanoacrylic acid class. Given that specific solubility and stability data for this particular molecule may not be widely published, this guide emphasizes establishing a robust, self-validating protocol. We will detail the rationale behind solvent selection, provide step-by-step procedures for solubility assessment and stock solution preparation, and discuss best practices for storage and handling to ensure the integrity of the compound for downstream assays.

Introduction: The Criticality of the Stock Solution

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is a derivative of acrylic acid, a class of compounds with diverse biological activities. The introduction of dichlorophenyl and cyano groups suggests a molecule with significant hydrophobicity, which often presents challenges in solubilization for aqueous-based biological assays.[1][2] Inaccurate concentration, precipitation, or degradation of the test compound can lead to misleading structure-activity relationships (SAR), underestimated potency, and a high degree of experimental variability.[1]

Therefore, the preparation of a concentrated, stable, and accurately characterized stock solution is the cornerstone of reliable pharmacological and biological screening.[3] This protocol is designed to guide the researcher through a logical, stepwise process to create and validate a stock solution of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid.

Pre-Protocol Characterization and Considerations

Before proceeding with weighing and dissolution, a thorough understanding of the compound's properties is essential.

2.1. Physicochemical Properties

The first step is to gather all available information on the compound. The structure contains an acrylic acid backbone, which is known to be reactive and can undergo polymerization, especially under heat, light, or in the presence of certain catalysts.[4][5] The dichlorophenyl group increases its lipophilicity, likely reducing its aqueous solubility.

Table 1: Essential Compound Information

PropertyValue & SourceRationale
Molecular Weight (MW) Obtain from Certificate of Analysis (CofA) or calculate from the molecular formula (C₁₀H₅Cl₂NO₂).Essential for calculating the mass required for a specific molar concentration.
Purity Obtain from CofA (e.g., >98% by HPLC).Calculations must be adjusted for purity to achieve the true desired concentration.
Appearance Note the physical state (e.g., crystalline solid, powder) and color.Any deviation from the expected appearance could indicate degradation or impurity.
Solubility Data Often limited. If available from the supplier, use as a starting point. Otherwise, a preliminary assessment is required (see Section 3).Dictates the choice of solvent and the maximum achievable stock concentration.
Storage Conditions Typically -20°C, desiccated, and protected from light as recommended by suppliers for similar compounds.[6]Prevents degradation via hydrolysis, oxidation, or photodecomposition.[4]

2.2. Solvent Selection: A Data-Driven Approach

The ideal solvent should dissolve the compound at a high concentration, be compatible with the assay system, and have low toxicity to the biological model (e.g., cells, enzymes).[7] For hydrophobic compounds, a water-miscible organic solvent is typically used to create a concentrated stock, which is then diluted into the final aqueous assay medium.[8]

Table 2: Common Solvents for Initial Solubility Screening

SolventProperties & ConsiderationsTypical Final Assay Conc.
DMSO (Dimethyl Sulfoxide) High solubilizing power for polar and nonpolar compounds.[2] The most common initial choice. Can be cytotoxic at concentrations >0.5-1%.[7]≤ 0.5%
DMF (N,N-Dimethylformamide) High solubilizing power, similar to DMSO. Generally considered more toxic than DMSO.[7]≤ 0.1%
Ethanol (EtOH) Good solvent for moderately polar compounds. Less toxic than DMSO/DMF but may have biological effects.≤ 1%

Recommendation: Begin solubility testing with DMSO due to its superior solubilizing capacity for a wide range of discovery compounds.[1][2]

Experimental Protocol: Preliminary Solubility Assessment

This crucial step prevents the loss of valuable compound and time. It involves testing the solubility of a small, unweighed amount of the compound in a precise volume of solvent.

Methodology:

  • Add a small amount (e.g., 1-2 mg, the amount on the tip of a spatula) of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid to a clear glass or low-adhesion microcentrifuge tube.

  • Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes.[6]

  • Visually inspect for any undissolved particulates against a dark background.

  • If particulates remain, sonicate the solution in a bath sonicator for 5-10 minutes.[6][8] Gentle warming (to 37°C) can also be attempted, but caution is advised due to the potential for polymerization of acrylic acid derivatives.[4][8]

  • If the solution is clear, the compound is soluble at or above that concentration. If not, the solvent is unsuitable for high-concentration stocks.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.

4.1. Materials and Equipment

  • (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Spatula, weighing paper/boat

  • Amber glass vials or low-adhesion microcentrifuge tubes with secure caps

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer and sonicator

4.2. Calculation of Required Mass

The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [9][10]

  • Example Calculation for 1 mL of a 10 mM Stock:

    • Molecular Weight (MW) of C₁₀H₅Cl₂NO₂ = 242.06 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = 0.010 mol/L × 0.001 L × 242.06 g/mol × 1000 mg/g = 2.42 mg

4.3. Step-by-Step Weighing and Solubilization Workflow

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure the analytical balance is calibrated and level.

  • Weighing: Place a clean weighing boat on the balance and tare it. Carefully weigh out the calculated mass (e.g., 2.42 mg) of the compound. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed compound into a pre-labeled amber vial.

  • Solubilization: Add the calculated volume of DMSO (e.g., 1 mL for the mass calculated above) to the vial.

  • Dissolution: Securely cap the vial and vortex for 2-3 minutes. Visually inspect for complete dissolution.

  • Troubleshooting: If the compound is not fully dissolved, sonicate for 10-15 minutes.[1] Re-inspect. If dissolution is still incomplete, the desired concentration may be above the compound's solubility limit in DMSO. In this case, a new stock must be prepared at a lower concentration (e.g., 5 mM or 1 mM).

  • Final Check: Once dissolved, the solution should be clear and free of any visible particulates.

Workflow Visualization

The following diagram outlines the logical flow for preparing a validated stock solution.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_val Phase 3: Validation & Storage A Obtain Compound & CofA B Calculate Mass for Target Concentration A->B C Perform Preliminary Solubility Test (Sec 3) A->C D Weigh Compound C->D If Soluble E Add Calculated Volume of Solvent D->E F Vortex / Sonicate E->F G Visually Inspect for Complete Dissolution F->G H Stock Solution Ready G->H Yes I TROUBLESHOOT: - Lower Concentration - Try Alternative Solvent G->I No J Store at -20°C Protected from Light H->J

Caption: Workflow for stock solution preparation.

Preparation of Working Solutions and Mitigating Precipitation

A common failure point occurs when the DMSO stock is diluted into an aqueous assay buffer, causing the hydrophobic compound to precipitate.[7] This is known as reaching the kinetic solubility limit.

Best Practices for Dilution:

  • Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of 100% DMSO to create an intermediate stock. Then, dilute this intermediate stock into the final aqueous buffer. This avoids localized high concentrations of the compound when hitting the aqueous phase.

  • Maintain Low Final Solvent Concentration: Ensure the final concentration of DMSO in the assay does not exceed cytotoxic levels (typically <0.5%).[7]

  • Vortex During Dilution: Add the compound stock to the aqueous buffer while the buffer is vortexing to promote rapid mixing and dispersion.

  • Prepare Fresh: Working solutions in aqueous buffers are often not stable and should be prepared fresh for each experiment from the frozen DMSO stock.

Storage and Stability

Stock Solution (in DMSO):

  • Temperature: Store at -20°C or -80°C.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.

  • Container: Use amber vials or wrap clear tubes in foil to protect against light, as acrylic acid derivatives can be light-sensitive.[4]

  • Atmosphere: Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which could lead to compound precipitation over time.

Working Solutions (in Aqueous Buffer):

  • These solutions are generally considered unstable and should be used immediately after preparation. Do not store diluted aqueous solutions.

Safety Precautions

  • Handling: (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, like other acrylic acids, should be handled as a potential irritant to the skin, eyes, and respiratory tract.[4][11]

  • PPE: Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Environment: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Let's go to the lab. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • PhytoTech Labs. (2011). Preparing Stock Solutions. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • University of Vermont. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Fischer, U. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia, 64(10), 717-722. [Link]

  • International Programme on Chemical Safety. (1997). Health and Safety Guide No. 104: ACRYLIC ACID. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying Degradation Products of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

Welcome to the technical support center for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of its degradation products. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and characterize potential impurities and degradants that may arise during the handling, storage, and development of this compound.

I. Understanding the Molecule: Structural Features and Potential Liabilities

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is a complex molecule with several functional groups that can be susceptible to degradation under various stress conditions. A thorough understanding of its structure is the first step in predicting its degradation pathways.

  • α,β-Unsaturated System: The acrylic acid moiety contains a double bond conjugated to a carbonyl group, making it susceptible to nucleophilic addition reactions and polymerization.

  • Cyano Group (-CN): The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid.

  • Carboxylic Acid Group (-COOH): This group can participate in esterification, decarboxylation, and acid-base reactions.

  • 3,4-Dichlorophenyl Group: The dichlorinated aromatic ring is generally stable but can be subject to photolytic cleavage or oxidative degradation under harsh conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when studying the degradation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are hydrolysis, photodegradation, oxidation, and thermal degradation.[1][2] Forced degradation studies are essential to systematically investigate these pathways.[1][3][4]

  • Hydrolytic Degradation: This is a common degradation pathway for compounds with ester or nitrile functional groups.[2] Under acidic or basic conditions, the nitrile group can hydrolyze to form (2Z)-2-carbamoyl-3-(3,4-dichlorophenyl)acrylic acid (amide intermediate) and subsequently 3-(3,4-dichlorophenyl)-2-oxopropanoic acid. The carboxylic acid can also ionize depending on the pH.

  • Photodegradation: Molecules with conjugated systems are often susceptible to light-induced degradation.[2][5] Exposure to UV or visible light can lead to isomerization of the Z-isomer to the E-isomer, cyclization reactions, or fragmentation.

  • Oxidative Degradation: The alkene and the aromatic ring are potential sites for oxidation.[2] Common oxidative agents used in forced degradation studies include hydrogen peroxide.[3] Potential products could include epoxides, hydroxylated derivatives, or cleavage of the double bond to form 3,4-dichlorobenzaldehyde and 2-oxomalononitrile.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acrylic acid moiety is a plausible degradation pathway, leading to the formation of (2Z)-2-(3,4-dichlorophenyl)acrylonitrile.

Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my sample. What could they be?

A2: Unexpected peaks often indicate the presence of degradation products. To identify them, a systematic approach is necessary.

Troubleshooting Steps:

  • Characterize Your Main Peak: Ensure you have a pure reference standard of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and confirm its retention time and spectral properties (UV, MS).

  • Forced Degradation Studies: Perform controlled forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products.[1][6] This will help in tentatively identifying the peaks observed in your stored sample.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS).[2][7] The mass-to-charge ratio (m/z) of the unknown peaks will provide crucial information about their molecular weight, which can be used to propose potential structures. The characteristic isotopic pattern of the two chlorine atoms in the dichlorophenyl group should be readily observable in the mass spectra of the parent compound and its degradants containing this moiety.

  • Tandem MS (MS/MS): Fragmenting the ions of the unknown peaks in the mass spectrometer (MS/MS) can provide structural information by revealing characteristic fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradation products.

Q3: How do I set up a forced degradation study for this compound?

A3: A well-designed forced degradation study should expose the compound to a range of stress conditions to generate a "degradation profile."[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Forced Degradation Study

Stress Condition Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M HCl, reflux for 4-8 hoursTo induce hydrolysis of the nitrile and potentially other acid-labile groups.[3]
Base Hydrolysis 0.1 M NaOH, reflux for 4-8 hoursTo induce hydrolysis of the nitrile and other base-labile groups.[3]
Oxidation 3% H₂O₂, room temperature for 24 hoursTo investigate susceptibility to oxidation.[3]
Thermal Degradation Solid sample at 60-80°C for 48 hoursTo assess thermal stability and potential for decarboxylation.
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible lightTo evaluate light sensitivity and potential for isomerization or photolytic cleavage.[5]

Workflow Diagram for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analytical Characterization API Prepare solutions of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid Acid Acid Hydrolysis (0.1 M HCl, heat) API->Acid Base Base Hydrolysis (0.1 M NaOH, heat) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal Stress (60-80°C) API->Thermal Photo Photolytic Stress (UV/Vis light) API->Photo HPLC_UV HPLC-UV (Peak Profiling) Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS (Molecular Weight) HPLC_UV->LC_MS LC_MSMS LC-MS/MS (Structural Fragments) LC_MS->LC_MSMS NMR NMR (Structure Elucidation) LC_MSMS->NMR caption Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies and subsequent analysis.

Q4: What are the key analytical techniques for identifying the degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of degradation products.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the parent compound from its degradation products.[2][7] A stability-indicating HPLC method should be developed and validated to ensure it can resolve all potential degradants from the main peak and from each other.

  • Mass Spectrometry (MS): As mentioned, LC-MS is invaluable for determining the molecular weights of the degradation products.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is often required.

Logical Relationship of Analytical Techniques

Analytical_Techniques Separation Separation (HPLC) Detection Detection & MW (MS) Separation->Detection Fragmentation Fragmentation (MS/MS) Detection->Fragmentation Structure Structure Elucidation (NMR) Fragmentation->Structure caption Analytical techniques for degradation product identification.

Caption: The logical progression of analytical techniques used for identifying degradation products.

Q5: I suspect hydrolysis of the nitrile group. What products should I look for?

A5: The hydrolysis of a nitrile typically proceeds through an amide intermediate to a carboxylic acid.[8]

Proposed Hydrolysis Pathway

Hydrolysis_Pathway Parent (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid -CN -COOH Amide Amide Intermediate -CONH2 -COOH Parent->Amide H2O / H+ or OH- Diacid Dicarboxylic Acid Product -COOH -COOH Amide->Diacid H2O / H+ or OH- caption Proposed hydrolysis pathway of the nitrile group.

Caption: The stepwise hydrolysis of the nitrile functional group.

Therefore, you should be looking for masses corresponding to:

  • The Amide: (2Z)-2-carbamoyl-3-(3,4-dichlorophenyl)acrylic acid.

  • The Di-acid: (Z)-2-(carboxy)-3-(3,4-dichlorophenyl)acrylic acid.

III. Summary of Potential Degradation Products

The following table summarizes the potential degradation products of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid based on theoretical degradation pathways.

Degradation Pathway Potential Degradation Product Proposed Structure Change in Molecular Weight
Hydrolysis (Nitrile) (2Z)-2-carbamoyl-3-(3,4-dichlorophenyl)acrylic acidR-CONH₂+18
Hydrolysis (Nitrile to Acid) (Z)-2-(carboxy)-3-(3,4-dichlorophenyl)acrylic acidR-(COOH)₂+36
Photodegradation (2E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acidE-isomer0
Oxidation (Double Bond) 3,4-dichlorobenzaldehydeC₇H₄Cl₂O-115
Thermal Degradation (2Z)-2-(3,4-dichlorophenyl)acrylonitrileR-CN (without COOH)-44

R represents the 3,4-dichlorophenylvinyl backbone.

This technical support guide provides a foundational framework for investigating the degradation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. By employing a systematic approach of forced degradation studies coupled with modern analytical techniques, researchers can confidently identify and characterize degradation products, ensuring the stability, quality, and safety of their compounds.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Scientific and Development Research. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Innovare Academic Sciences. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SlideShare. Detection identification characterization of degraded products. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid: A Spectroscopic Approach

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel organic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel organic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic characterization of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, a molecule featuring a confluence of functionalities that present an interesting case for structural elucidation. Herein, we will delve into a detailed interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum and objectively compare this powerful technique with alternative methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide is designed to not only provide a detailed analysis of the target molecule but also to offer a broader perspective on selecting the appropriate analytical tools for structurally similar compounds.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, ¹H NMR offers a wealth of structural information in a single experiment.

Predicted ¹H NMR Spectrum of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

A detailed prediction of the ¹H NMR spectrum is crucial for confirming the synthesis of the target molecule. The expected signals are as follows:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)> 10 (likely ~12)Broad SingletN/AThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[3][4]
Vinyl (=CH-)~8.0 - 8.5SingletN/AThis proton is significantly deshielded due to the anisotropic effects of the benzene ring, the carbonyl group, and the cyano group. The (Z)-configuration places this proton in close proximity to the deshielding cone of the cyano group.
Aromatic (H-2')~8.1Doublet~2.0 (meta-coupling)This proton is ortho to the acrylic acid substituent and meta to the chlorine at the 4'-position. The electron-withdrawing nature of the acrylic acid group will deshield this proton. It will be split by the proton at the 6'-position.
Aromatic (H-5')~7.8Doublet of Doublets~8.5 (ortho-coupling), ~2.0 (meta-coupling)This proton is ortho to the chlorine at the 4'-position and meta to the chlorine at the 3'-position. It will be split by the protons at the 2'- and 6'-positions.
Aromatic (H-6')~7.6Doublet~8.5 (ortho-coupling)This proton is ortho to the chlorine at the 3'-position and will be split by the proton at the 5'-position.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on the synergistic use of multiple analytical techniques.[5][6] Let's compare the insights provided by ¹H NMR with those from Infrared Spectroscopy and Mass Spectrometry for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid.

Analytical Technique Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy - Provides detailed information on the electronic environment of each proton.[7] - Confirms the presence of the vinyl, aromatic, and carboxylic acid protons. - Coupling patterns can confirm the substitution pattern of the benzene ring.[8] - Can help determine the (Z)-stereochemistry of the double bond through NOE experiments (not detailed here).- Requires the compound to be soluble in a suitable deuterated solvent. - The broadness of the carboxylic acid peak can sometimes make integration less accurate.[4]
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups.[2][9] - A broad O-H stretch (~2500-3300 cm⁻¹) is characteristic of the carboxylic acid.[3][4] - A strong C=O stretch (~1710-1760 cm⁻¹) confirms the carbonyl group.[3] - A C≡N stretch (~2230 cm⁻¹) is indicative of the nitrile group.[9]- Provides limited information about the overall molecular framework and connectivity. - Does not provide information on stereochemistry.
Mass Spectrometry (MS) - Provides the accurate molecular weight of the compound.[1] - The isotopic pattern of the molecular ion peak will confirm the presence of two chlorine atoms. - Fragmentation patterns can provide clues about the structure, such as the loss of -OH, -COOH, and the dichlorophenyl group.[1]- Does not provide information about the connectivity of atoms or stereochemistry. - Isomeric compounds can have identical mass spectra.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized Compound NMR ¹H NMR Spectroscopy Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

The molecular structure of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is presented below, with protons labeled for correlation with the predicted ¹H NMR spectrum.

Caption: Structure of the target molecule.

Conclusion

The structural elucidation of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR spectroscopy provides the most detailed structural information, a comprehensive and irrefutable characterization is best achieved through the complementary data obtained from Infrared Spectroscopy and Mass Spectrometry. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical strategy for the confirmation of novel chemical entities.

References

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 15, 2026, from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved February 15, 2026, from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). Retrieved February 15, 2026, from [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30). Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopy of Benzene Derivatives - JoVE. (2025, May 22). Retrieved February 15, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved February 15, 2026, from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved February 15, 2026, from [Link]

  • Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved February 15, 2026, from [Link]

  • 1 H NMR spectra of (a) pure acrylic acid[8] and containing (b) 3 mol%... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved February 15, 2026, from [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of Kinase Inhibitor Potency: (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid versus Tyrphostin Analogs

Introduction In the landscape of signal transduction research and drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy. Among the vast array of these molecules, Tyrphostins have historica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of signal transduction research and drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy. Among the vast array of these molecules, Tyrphostins have historically been a significant class of compounds for studying the roles of protein tyrosine kinases (PTKs). This guide provides a comparative analysis of the inhibitory potency of a specific α-cyanoacrylic acid derivative, (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, against the well-established family of Tyrphostin analogs. We will delve into their mechanisms of action, present comparative potency data from in vitro and cellular assays, and provide detailed experimental protocols for the evaluation of such inhibitors.

The compound (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid belongs to a class of inhibitors that, like many Tyrphostins, are thought to function as ATP-competitive inhibitors of protein kinases. Tyrphostins themselves are a broad family of synthetic compounds designed to mimic the tyrosine substrate of PTKs, thereby blocking the catalytic activity of these enzymes. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for comparing the efficacy of these and other kinase inhibitors.

Mechanism of Action: A Tale of Two Scaffolds

At a fundamental level, both (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and Tyrphostin analogs are designed to interfere with the catalytic activity of protein tyrosine kinases. However, their specific interactions with the kinase domain can differ based on their chemical scaffolds.

Tyrphostin Analogs: This class of compounds, exemplified by AG-126 and AG-490, were among the first rationally designed PTK inhibitors. They are structurally similar to the tyrosine residue of protein substrates and act primarily as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. This prevents the transfer of the γ-phosphate from ATP to the tyrosine residues on substrate proteins, thereby inhibiting downstream signaling. The benzenemalononitrile core is a common feature of many Tyrphostins.

α-Cyanoacrylic Acids: The compound (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid features an α-cyanoacrylic acid moiety. This chemical group is a known Michael acceptor, suggesting a potential for covalent modification of the target kinase, in addition to or instead of simple competitive inhibition. However, many inhibitors with this core structure have been shown to act as reversible, ATP-competitive inhibitors. Their potency and selectivity are dictated by the substituents on the phenyl ring, in this case, the 3,4-dichloro substitution.

Below is a generalized diagram of a tyrosine kinase signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK binds ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates Inhibitor (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid or Tyrphostin Analog Inhibitor->RTK inhibits ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Comparative Potency: A Data-Driven Assessment

CompoundTarget KinaseAssay TypePotency (IC50)Reference
Tyrphostin Analogs
AG-126EGFRIn vitro kinase~12 µM
AG-490JAK2In vitro kinase0.1-10 µM
AG-490EGFRIn vitro kinase~100 µM
α-Cyanoacrylic Acid Derivatives
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acidNot specifiedNot specifiedNot available
Representative Analog
L-Ascorbic acid 6-palmitatePTKIn vitro25 µM
α-Cyano-3,4-dihydroxycinnamideJAK2In vitro1.5 µM

Note: Data for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is not available in the cited literature. The table includes representative data for the broader classes of compounds to illustrate the range of potencies that can be expected. The potency of a specific compound can only be determined through direct experimental evaluation.

Experimental Protocols for Potency Determination

To accurately assess and compare the potency of kinase inhibitors, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for a common in vitro kinase assay and a cell-based proliferation assay.

In Vitro Kinase Assay (e.g., using Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled peptide are used. When the peptide is phosphorylated, the antibody binds, bringing the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.

Kinase_Assay_Workflow Start Start: Prepare Reagents PrepareInhibitor 1. Prepare serial dilutions of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and Tyrphostin analogs in DMSO. Start->PrepareInhibitor DispenseInhibitor 2. Dispense diluted inhibitors into a 384-well assay plate. PrepareInhibitor->DispenseInhibitor AddKinaseSubstrate 3. Add purified kinase and biotinylated substrate peptide. DispenseInhibitor->AddKinaseSubstrate InitiateReaction 4. Initiate the kinase reaction by adding ATP solution. AddKinaseSubstrate->InitiateReaction Incubate 5. Incubate at room temperature (e.g., 60 minutes). InitiateReaction->Incubate StopReaction 6. Stop the reaction by adding EDTA-containing detection buffer. Incubate->StopReaction AddDetection 7. Add HTRF detection reagents (Europium-antibody and XL665-streptavidin). StopReaction->AddDetection IncubateDetection 8. Incubate for 60 minutes to allow for antibody binding. AddDetection->IncubateDetection ReadPlate 9. Read the plate on an HTRF-compatible plate reader (measure emission at 620 nm and 665 nm). IncubateDetection->ReadPlate AnalyzeData 10. Calculate the HTRF ratio and plot dose-response curves to determine IC50 values. ReadPlate->AnalyzeData

Caption: Workflow for an in vitro HTRF-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) of the test compounds (e.g., (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and Tyrphostin analogs) in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Add the purified target kinase and the biotinylated substrate peptide, diluted in kinase assay buffer, to all wells.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP at a concentration close to the Km for the specific kinase being tested.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and stop the kinase activity), a europium-labeled anti-phospho-substrate antibody, and streptavidin-XL665.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR inhibitors) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a period of 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

While both (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and Tyrphostin analogs represent valuable chemical scaffolds for the inhibition of protein tyrosine kinases, a definitive comparison of their potency requires direct, side-by-side experimental evaluation under identical conditions. The provided experimental protocols offer a robust framework for conducting such a comparative analysis. The choice of inhibitor for a particular research application will depend on the specific target kinase, the desired potency and selectivity, and the experimental context (in vitro versus cellular). Future studies are needed to fully characterize the inhibitory profile of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and to position its potency relative to established inhibitor classes like the Tyrphostins.

References

  • Title: Tyrphostins. 1. Synthesis and biological activity of protein-tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: Tyrphostin AG-126 selectively inhibits the proliferation of malignant human glioma cells. Source: British Journal of Cancer URL: [Link]

  • Title: Tyrphostin AG 490 inhibits growth of T-cell leukemia and enhances chemosensitivity to daunorubicin. Source: Leukemia & Lymphoma URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.